![molecular formula C20H15IN2O2 B4189601 N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4189601.png)
N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide
Übersicht
Beschreibung
N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide, also known as KPT-185, is a small molecule inhibitor that has been identified as a potential anticancer agent. This compound has shown promising results in preclinical studies and is currently being investigated for its efficacy in treating various types of cancer.
Wirkmechanismus
N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide inhibits the activity of CRM1 by binding to its nuclear export signal (NES) binding groove. This binding prevents the interaction between CRM1 and its cargo proteins, leading to their accumulation in the nucleus. The accumulation of tumor suppressor proteins in the nucleus results in the suppression of tumor growth.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide has been shown to sensitize cancer cells to other anticancer agents, such as doxorubicin and cisplatin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide is its specificity for CRM1 inhibition. This specificity reduces the risk of off-target effects and toxicity. However, one of the limitations of N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the development of N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide as an anticancer agent. One direction is the optimization of its pharmacokinetic properties to improve its solubility and bioavailability. Another direction is the investigation of its efficacy in combination with other anticancer agents. Additionally, the identification of biomarkers that can predict response to N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide treatment could help to personalize cancer therapy.
Wissenschaftliche Forschungsanwendungen
N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of CRM1, a protein that plays a critical role in the nucleocytoplasmic transport of various proteins and RNAs. This inhibition leads to the accumulation of tumor suppressor proteins in the nucleus, which results in the suppression of tumor growth.
Eigenschaften
IUPAC Name |
N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15IN2O2/c1-12(19(24)22-15-10-8-14(21)9-11-15)23-17-7-3-5-13-4-2-6-16(18(13)17)20(23)25/h2-12H,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFLIUKURONVKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)I)N2C3=CC=CC4=C3C(=CC=C4)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.